![molecular formula C10H16ClN3O3 B7982769 2-[5-(Acetylamino)-2-methyl-1H-imidazol-1-yl]ethyl acetate hydrochloride](/img/structure/B7982769.png)
2-[5-(Acetylamino)-2-methyl-1H-imidazol-1-yl]ethyl acetate hydrochloride
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Overview
Description
The compound “2-[5-(Acetylamino)-2-methyl-1H-imidazol-1-yl]ethyl acetate hydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a core of many important biological molecules, including histidine and the purine bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the acetylamino and ethyl acetate groups attached at specific positions . The exact structure would need to be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry.Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions, particularly as a part of larger organic molecules. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole compounds are generally soluble in water and other polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-acetamido-2-methylimidazol-1-yl)ethyl acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-7-11-6-10(12-8(2)14)13(7)4-5-16-9(3)15;/h6H,4-5H2,1-3H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTSHHZTYLGBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C)NC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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